2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a dichlorophenyl group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2,6-dichloroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-dichloroaniline reacts with a ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by cyclization to form the quinolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)-2,3-dihydro-1H-perimidine: This compound shares a similar dichlorophenyl group but has a different core structure.
Diclofenac: A well-known nonsteroidal anti-inflammatory drug that also contains a dichlorophenyl group.
Uniqueness
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
882854-40-2 |
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Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11Cl2NO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2 |
InChI Key |
SLKNOYMXIXRSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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